molecular formula C12H15ClN4 B8372467 2-Chloro-6-[4-(methylamino)piperidin-1-yl]isonicotinonitrile

2-Chloro-6-[4-(methylamino)piperidin-1-yl]isonicotinonitrile

Cat. No.: B8372467
M. Wt: 250.73 g/mol
InChI Key: IMDCNKFDVDWZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-[4-(methylamino)piperidin-1-yl]isonicotinonitrile is a useful research compound. Its molecular formula is C12H15ClN4 and its molecular weight is 250.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

2-chloro-6-[4-(methylamino)piperidin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C12H15ClN4/c1-15-10-2-4-17(5-3-10)12-7-9(8-14)6-11(13)16-12/h6-7,10,15H,2-5H2,1H3

InChI Key

IMDCNKFDVDWZNP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2=NC(=CC(=C2)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methylamine (2.65 ml, 5.3 mmol) was added to a solution of 2-chloro-6-(4-oxopiperidin-1-yl)isonicotinonitrile (Intermediate 26; 500 mg, 2.12 mmol) in anhydrous THF (4 ml). The mixture was stirred for 30 minutes and sodium triacetoxyborohydride (674 mg, 3.18 mmol) was added. The mixture was stirred at room temperature for 18 h, then concentrated in vacuo, diluted with EtOAc and washed with 1 N NaOH, water and brine. The organic phase was dried over Na2SO4 then concentrated in vacuo to give a brown oil which was dried under vacuum to yield the title compound (507 mg).
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
674 mg
Type
reactant
Reaction Step Two

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